[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a benzoyl group containing bromine and difluoromethoxy substituents, as well as a dichlorobenzyl group. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 5-bromo-2-(difluoromethoxy)benzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 4-(2,4-dichlorobenzyl)piperazine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of halogen atoms with other functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Scientific Research Applications
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-chloro-2-(difluoromethoxy)benzoyl]-4-(2,4-dichlorobenzyl)piperazine
- 1-[5-bromo-2-(methoxy)benzoyl]-4-(2,4-dichlorobenzyl)piperazine
- 1-[5-bromo-2-(difluoromethoxy)benzoyl]-4-(2,4-dichlorophenyl)piperazine
Uniqueness
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE is unique due to the presence of both bromine and difluoromethoxy groups on the benzoyl moiety, as well as the dichlorobenzyl substitution on the piperazine ring. These structural features confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
[5-bromo-2-(difluoromethoxy)phenyl]-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrCl2F2N2O2/c20-13-2-4-17(28-19(23)24)15(9-13)18(27)26-7-5-25(6-8-26)11-12-1-3-14(21)10-16(12)22/h1-4,9-10,19H,5-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIBUHZMQQDZCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=C(C=CC(=C3)Br)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrCl2F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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